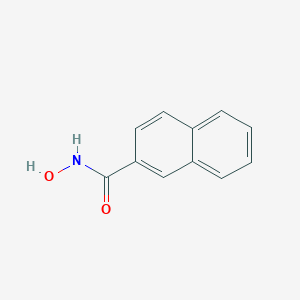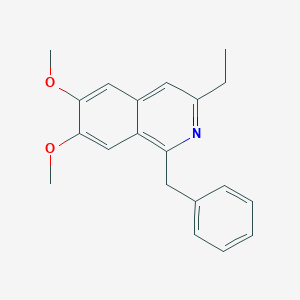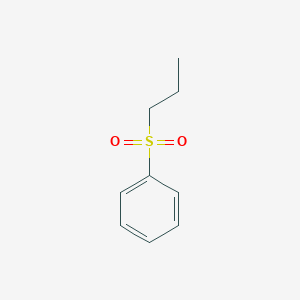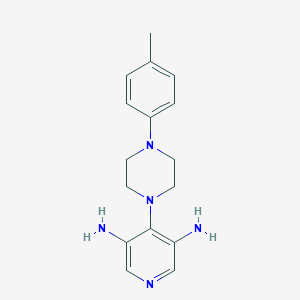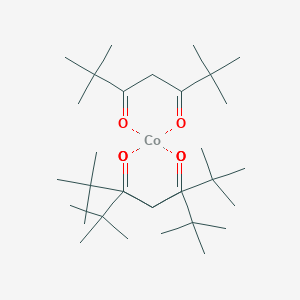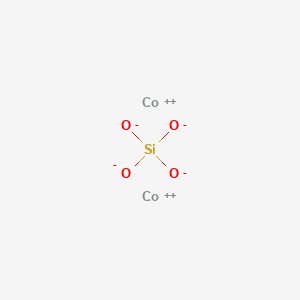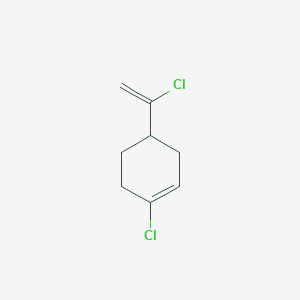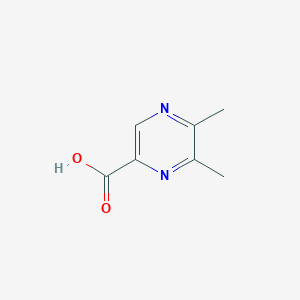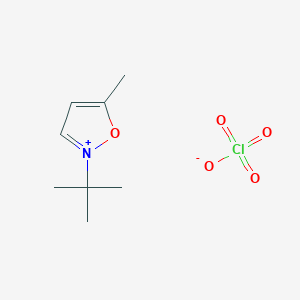![molecular formula C15H24 B078761 (4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene CAS No. 13877-93-5](/img/structure/B78761.png)
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, also known as TMBU, is a bicyclic monoterpene that is commonly found in essential oils of various plant species. This compound has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Applications De Recherche Scientifique
Novel Compounds Synthesis
The treatment of certain compounds with specific reagents like Et2O·BF3 can produce novel transannular cyclized compounds involving bicyclo[7.2.0]undecane skeletons, which are structurally related to (4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene. These compounds maintain specific conformations of the original epoxides they are derived from (Hayano & Shirahama, 1996).
Catalysis in Organic Reactions
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a compound structurally similar to the title compound, has been shown to be an effective catalyst in methylation reactions of various organic compounds. This includes enhancing reaction rates under mild conditions and in the presence of microwave irradiation (Shieh, Dell, & Repic, 2001).
Polymerization Processes
DBU has also been used as a bidentate ligand in atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene, demonstrating its versatility in polymer chemistry (Fournier et al., 2005).
Structural Studies in Chemistry
The isolation and characterization of compounds like 8-Methyl-2-(trimethylsiloxy)tricyclo[5.3.1.03,8]undec-2-ene, which shares structural similarities with the title compound, provide valuable insights into the nature of strained bridgehead enol ethers and their reactivity (Wakamatsu et al., 1987).
X-ray Crystallography
Crystallographic studies of similar bicyclic compounds have elucidated their molecular structure and conformation, contributing to a deeper understanding of their chemical properties (Hebda et al., 1991).
Green Chemistry Applications
DBU, a compound structurally related to (4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, has been utilized in greener chemical syntheses, such as in the esterification of carboxylic acids with dimethyl carbonate, highlighting its role in environmentally friendly chemistry (Shieh, Dell, & Repič, 2002).
Propriétés
Numéro CAS |
13877-93-5 |
|---|---|
Nom du produit |
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6- |
Clé InChI |
NPNUFJAVOOONJE-WDZFZDKYSA-N |
SMILES isomérique |
C/C/1=C/CCC(=C)C2CC(C2CC1)(C)C |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
SMILES canonique |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Point d'ébullition |
264 to 266 °F at 14 mm Hg (NTP, 1992) |
Densité |
0.9075 at 68 °F (NTP, 1992) 0.899-0.908 |
Point d'éclair |
214 °F (NTP, 1992) |
melting_point |
25 °C |
Autres numéros CAS |
13877-93-5 87-44-5 118-65-0 |
Description physique |
Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992) Liquid Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma |
Pictogrammes |
Irritant; Health Hazard |
Solubilité |
less than 1 mg/mL at 70° F (NTP, 1992) Insoluble in water; soluble in oils, ether Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



